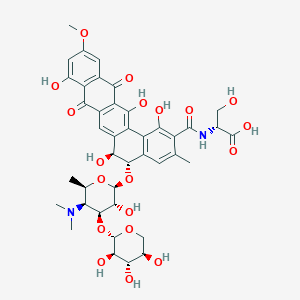

N,N-Dimethylpradimicin FA-2

Description

Properties

CAS No. |

131426-59-0 |

|---|---|

Molecular Formula |

C41H46N2O19.5H2O |

Molecular Weight |

870.8 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-(dimethylamino)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C41H46N2O19/c1-12-6-18-25(32(51)22(12)38(55)42-19(10-44)39(56)57)24-16(9-17-26(33(24)52)29(48)15-7-14(58-5)8-20(45)23(15)28(17)47)30(49)36(18)61-41-35(54)37(27(43(3)4)13(2)60-41)62-40-34(53)31(50)21(46)11-59-40/h6-9,13,19,21,27,30-31,34-37,40-41,44-46,49-54H,10-11H2,1-5H3,(H,42,55)(H,56,57)/t13-,19-,21-,27+,30+,31+,34-,35-,36+,37+,40+,41+/m1/s1 |

InChI Key |

UZMZCRAPEXDPLT-JYBFNPKBSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N(C)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Synonyms |

BMY 28864 BMY-28864 N,N-dimethylpradimicin FA-2 N,N-DMPFA-2 |

Origin of Product |

United States |

Origin and Biosynthetic Investigations of N,n Dimethylpradimicin Fa 2

Isolation from Producing Organisms

The discovery and subsequent investigation of N,N-Dimethylpradimicin FA-2 are intrinsically linked to the study of a specific group of bacteria known as actinomycetes. These microorganisms are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities.

Actinomadura verrucosospora as a Primary Source of the Pradimicin Family.nih.govnih.gov

The genus Actinomadura is a prominent source of bioactive compounds. nih.gov Actinomadura verrucosospora, in particular its subspecies neohibisca, has been identified as a primary producer of the pradimicin family of antibiotics. nih.govnih.gov These bacteria, characterized as aerobic, Gram-positive, and non-motile actinomycetes, produce well-developed mycelia. wikipedia.org Initial discoveries in the late 1980s brought the pradimicins to light as a novel class of antifungal agents. researchgate.net

Identification of Metabolites from Actinomadura verrucosospora Mutants.nih.gov

To unravel the biosynthetic pathway of pradimicins, researchers have employed mutagenesis on high-producing strains of Actinomadura verrucosospora subsp. neohibisca. nih.gov By creating mutants that are blocked at various stages of the biosynthetic process, scientists can isolate and identify a range of intermediate compounds. nih.govnih.gov This technique has been instrumental in elucidating the step-by-step construction of the pradimicin core structure. For instance, studies on different mutant strains have led to the isolation and characterization of several novel analogs and biosynthetic intermediates, providing a clearer picture of the metabolic grid leading to the final products. nih.govjst.go.jp

| Mutant Strain | Key Metabolites Produced |

| JN-219 | 11-O-demethyl-7-methoxypradinone II, 11-O-demethylpradinones I and II, Pradinone I |

| JN-47 | 11-O-demethylpradimicinone I, 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone II |

| JN-207 | 11-O-demethyl-6-deoxypradinone I, 11-O-demethylpradimicinone II |

| JN-58 | 7-hydroxypradimicin A, Pradimicinone II, 11-O-demethylpradimicinone II |

Related Actinomadura Species in Pradimicin Production.nih.govnih.govnih.gov

While Actinomadura verrucosospora is a key producer, other related species within the genus Actinomadura have also been found to synthesize pradimicins. nih.govnih.gov For example, Actinomadura hibisca is a known producer of pradimicins. nih.gov Furthermore, a new species, Actinomadura spinosa, was identified as the producer of pradimicin S, another member of this antibiotic family. nih.gov The exploration of different Actinomadura species continues to be a promising avenue for discovering new pradimicin analogs with potentially improved or novel activities.

Precursor Incorporation Studies in Biosynthesis

Understanding the biosynthetic origins of a natural product involves identifying the basic building blocks from which it is assembled. For this compound and its relatives, precursor incorporation studies using isotopically labeled compounds have been crucial.

Polyketide Biogenesis of the Aglycone Moiety.nih.gov

The core structure of pradimicins, the aglycone, is synthesized through a polyketide pathway. nih.gov This was established through feeding experiments with ¹³C-labeled acetates. acs.org The labeling patterns observed in the resulting pradimicin A confirmed that its aglycone moiety is derived from the condensation of twelve acetate (B1210297) units. acs.org The genes responsible for this polyketide synthesis (PKS genes) have been cloned and sequenced from Actinomadura hibisca, providing genetic evidence to support the biochemical findings. nih.gov Aromatic polyketides, including the pradimicin-type, are typically synthesized by type II polyketide synthases. nih.gov

Role of Specific Amino Acid Precursors, such as D-alanine, in Side Chain Formation.acs.org

A key structural feature of many pradimicins is an amino acid side chain. In the case of pradimicin A, this has been identified as D-alanine. acs.org Isotope labeling studies using ¹³C-labeled D- and L-alanine demonstrated that the alanine (B10760859) moiety of pradimicin A is directly derived from D-alanine. acs.org This finding highlights the specificity of the biosynthetic enzymes involved in incorporating this non-proteinogenic amino acid. Further synthetic studies have explored the modification of this alanine moiety, revealing that changes to the carboxyl group can be made without losing antifungal activity. nih.govnih.gov

| Precursor | Role in Biosynthesis |

| Acetate | Building block for the polyketide-derived aglycone |

| D-alanine | Forms the amino acid side chain |

Genetic and Enzymatic Determinants of Biosynthetic Pathways within the Pradimicin Family

The biosynthesis of pradimicins is orchestrated by a type II polyketide synthase (PKS) system, encoded within a dedicated gene cluster. In the producing organism, Actinomadura hibisca P157-2, this cluster spans a 39-kb DNA segment and contains 28 open reading frames (ORFs). nih.govnih.gov These genes code for the core PKS enzymes, as well as a suite of tailoring enzymes responsible for the intricate structural modifications that yield the final pradimicin molecules.

The initial steps involve the minimal PKS enzymes—PdmA (ketosynthase α), PdmB (ketosynthase β/chain length factor), and PdmC (acyl carrier protein)—which assemble the polyketide backbone. nih.gov Subsequent cyclization reactions, catalyzed by enzymes such as PdmD, PdmK, and PdmL, form the characteristic pentangular benzo[α]naphthacenequinone core of the molecule. nih.gov

A series of post-PKS modifications, carried out by various tailoring enzymes, are critical for the bioactivity of pradimicins. These include hydroxylations, glycosylations, and methylations. Key tailoring enzymes and their functions are detailed in the table below:

| Enzyme | Gene | Function | Resulting Intermediate/Product |

| Hydroxylases | |||

| PdmJ | pdmJ | C-5 hydroxylase | Introduces a hydroxyl group at the C-5 position of the aglycone. |

| PdmW | pdmW | C-6 hydroxylase | Introduces a hydroxyl group at the C-6 position, working synergistically with PdmJ. |

| Glycosyltransferases | |||

| PdmS | pdmS | O-glycosyltransferase | Attaches the first deoxysugar moiety to the 5-OH group of the aglycone. nih.govnih.gov |

| PdmQ | pdmQ | O-glycosyltransferase | Attaches the second sugar, D-xylose, to the 3'-OH of the first sugar. nih.govnih.gov |

| Methyltransferases | |||

| PdmF | pdmF | O-methyltransferase | Catalyzes the C-11 O-methylation of the aglycone. oup.comelsevierpure.com |

| PdmT | pdmT | O-methyltransferase | Catalyzes the C-7 O-methylation of the aglycone. oup.comelsevierpure.com |

| PdmO | pdmO | N-methyltransferase | Specifically methylates the 4'-amino group of the deoxysugar moiety. nih.govnih.govcore.ac.uk |

| Amino Acid Ligase | |||

| PdmN | pdmN | D-amino acid ligase | Attaches a D-alanine moiety to the carboxyl group of the aglycone. researchgate.net |

The N,N-dimethylation characteristic of this compound is a critical tailoring step. The enzyme responsible for this modification is PdmO, an N-methyltransferase. nih.govcore.ac.uk PdmO acts on the 4'-amino group of the 4,6-dideoxy-4-amino-D-galactose moiety after it has been attached to the aglycone. nih.govnih.gov This enzymatic step is crucial in defining the final structure and properties of the resulting pradimicin analog.

Directed Production and Mutagenesis for Analog Generation

The elucidation of the pradimicin biosynthetic pathway has opened avenues for the generation of novel analogs through genetic engineering and directed biosynthesis. By manipulating the genes encoding the tailoring enzymes, researchers can create modified pradimicin structures with potentially altered or improved biological activities.

One effective strategy is gene disruption. For instance, the disruption of the glycosyltransferase genes pdmS and pdmQ in A. hibisca led to the production of pradimicinone I (the aglycone) and pradimicin B (lacking the second sugar), respectively. nih.govnih.gov Similarly, interference with the expression of the N-methyltransferase gene pdmO resulted in the accumulation of pradimicin C, which lacks the N-methyl group on the sugar moiety. nih.govnih.gov

Chemical mutagenesis has also been employed to generate a diverse range of pradimicin-nonproducing mutants. Treatment of Actinomadura verrucosospora subsp. neohibisca with N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and/or UV radiation led to the isolation of mutants that accumulate various biosynthetic intermediates and shunt products. nih.govnih.gov These efforts have resulted in the characterization of several new pradimicin analogs, including those with altered aglycones. nih.gov

Combinatorial biosynthesis represents another powerful approach for generating pradimicin analogs. The D-amino acid ligase, PdmN, has been shown to possess relaxed substrate specificity, accepting amino acid donors other than its native D-alanine. researchgate.net This flexibility allows for the creation of new pradimicin derivatives by feeding different amino acids to the culture medium or by co-expressing the necessary biosynthetic genes in a heterologous host.

The table below summarizes some of the key methods and outcomes in the generation of pradimicin analogs:

| Method | Target Gene/Process | Producing Strain | Resulting Analog(s) |

| Gene Disruption | pdmS (O-glycosyltransferase) | Actinomadura hibisca | Pradimicinone I nih.govnih.gov |

| Gene Disruption | pdmQ (O-glycosyltransferase) | Actinomadura hibisca | Pradimicin B nih.govnih.gov |

| Promoter Interference | pdmO (N-methyltransferase) | Actinomadura hibisca | Pradimicin C nih.govnih.gov |

| Chemical Mutagenesis | NTG and/or UV treatment | Actinomadura verrucosospora subsp. neohibisca | Various pradimicinone and pradimicin analogs nih.govnih.gov |

| Combinatorial Biosynthesis | PdmN (D-amino acid ligase) with alternative amino acids | Heterologous host | Pradimicin analogs with different amino acid moieties researchgate.net |

These strategies not only deepen our understanding of the pradimicin biosynthetic pathway but also provide a platform for the rational design and production of new antibiotic candidates with potentially enhanced efficacy or novel mechanisms of action.

Molecular Mechanisms of Biological Action of N,n Dimethylpradimicin Fa 2

Calcium-Dependent Mannose Recognition and Binding

The primary mode of action for N,N-Dimethylpradimicin FA-2 involves a sophisticated, calcium-dependent recognition and binding process targeted at specific carbohydrate structures on the fungal cell surface. This mechanism is akin to the function of lectins, which are proteins that bind to specific sugar moieties.

Interactions with Fungal Cell Wall Mannoproteins as a Primary Mode of Action

The initial and critical step in the antifungal action of this compound is its interaction with mannoproteins embedded in the fungal cell wall. nih.govnih.gov Mannoproteins are glycoproteins rich in mannose, a type of sugar, and they play a crucial role in maintaining the structural integrity of the fungal cell wall. By specifically targeting these mannoproteins, this compound can selectively act on fungal cells. nih.govnih.gov

Formation of Ternary Complexes with D-Mannopyranoside and Calcium Ions

The binding of this compound to mannoproteins is not a simple one-to-one interaction. Instead, it facilitates the formation of a stable ternary complex involving the drug molecule, a D-mannopyranoside unit from the mannoprotein, and a calcium ion (Ca²⁺). nih.govnih.govnih.gov Spectrophotometric studies have revealed a stepwise assembly of this complex. Initially, two molecules of the pradimicin derivative associate with a calcium ion. This [pradimicin₂-Ca²⁺] complex then exhibits a high affinity for and binds to two mannose molecules. nih.gov The free C-18 carboxyl group on the pradimicin molecule has been identified as the specific binding site for the calcium ion. nih.gov

Lectin-Mimic Properties and Glycan Specificity

The ability of this compound to specifically recognize and bind to mannose residues in the presence of calcium ions demonstrates its lectin-mimic properties. nih.gov Lectins are carbohydrate-binding proteins, and by emulating their function, this compound can achieve a high degree of specificity for its fungal target. This glycan specificity is crucial for its mechanism of action, allowing it to distinguish between fungal and host cells. The C-5 disaccharide moiety of the pradimicin structure is essential for this stereospecific recognition of D-mannopyranoside. nih.gov

Specificity for Branched Oligomannose Motifs with Multiple Terminal Mannose Residues

Fungal mannoproteins are characterized by the presence of branched oligomannose chains, which present multiple terminal mannose residues. The structure of the ternary complex, involving two pradimicin molecules and multiple mannose units, suggests a preference for these branched motifs. This multivalent interaction would significantly enhance the avidity and stability of the binding to the fungal cell surface, effectively anchoring the drug to its target.

Cellular and Subcellular Effects in Target Organisms

The formation of the ternary complex on the fungal cell surface triggers a cascade of events that ultimately lead to cell death.

Perturbation of Fungal Cell Membrane Integrity and Function

The primary consequence of the ternary complex formation is a severe disruption of the fungal cell membrane's integrity and function. nih.govnih.gov This binding event is thought to induce conformational changes in the cell wall and underlying plasma membrane, leading to increased permeability. A key indicator of this membrane damage is the leakage of essential intracellular components, such as potassium ions (K⁺). nih.gov The loss of ionic homeostasis and vital cellular contents culminates in the death of the fungal cell. Studies have shown that even protoplasts, which lack a cell wall, are rapidly lysed by pradimicin A, indicating a direct action on the plasma membrane. nih.gov

Induction of Ion Leakage, particularly Potassium Leakage, in Fungal Cells

A critical consequence of the interaction between pradimicins and fungal cells is the rapid disruption of the cell membrane's integrity, leading to significant ion leakage. The initial step is the binding of the pradimicin molecule to the fungal cell surface, a process that is dependent on the presence of calcium. This binding is considered the trigger for a chain reaction that culminates in fungicidal action.

Studies on BMY-28864, a water-soluble derivative of pradimicin, have demonstrated a direct cause-and-effect relationship between the binding of the antibiotic to the cell wall and the subsequent induction of potassium leakage from fungal cells like Candida albicans and Saccharomyces cerevisiae. This leakage is a clear indicator of severe membrane damage, which disrupts the essential electrochemical gradients necessary for cell survival. The process begins with the formation of a ternary complex involving the pradimicin molecule, a mannose sugar unit on the cell surface, and a calcium ion, which ultimately compromises the membrane's ability to regulate ion flow.

Mechanisms of Apoptosis Induction in Select Cell Lines, dependent on High-Mannose Type Oligosaccharides

The fungicidal activity of the pradimicin family extends to the induction of programmed cell death, or apoptosis, a mechanism contingent on the presence of specific high-mannose type oligosaccharides. Pradimicins function as mannose-binding antibiotics, selectively recognizing D-mannoside residues in the presence of calcium. nih.gov This interaction is the foundational step for its pro-apoptotic effects.

In the yeast Saccharomyces cerevisiae, Pradimicin A has been shown to induce an apoptosis-like cell death. nih.gov This process is characterized by key apoptotic markers, including nuclear breakage and DNA fragmentation, as detected by DAPI and TUNEL staining methods. nih.gov Furthermore, the treatment of yeast cells with Pradimicin A leads to the accumulation of reactive oxygen species (ROS), which are known mediators of apoptosis. The induction of both cell death and ROS accumulation can be prevented by the use of a radical scavenger, confirming that pradimicins can trigger an oxidative stress-mediated apoptotic pathway in yeast. nih.gov

Similarly, a semi-synthetic analog of pradimicin, BMY-28864, was found to induce apoptosis in the human U937 cell line, provided the cells were pre-incubated with 1-deoxymannojirimycin (B1202084) to ensure the expression of high-mannose type oligosaccharides on the cell surface. nih.gov The observed effects included characteristic morphological changes such as the formation of apoptotic bodies and the fragmentation of DNA, confirming a carbohydrate-mediated pathway for apoptosis induction. nih.gov

Potential Interference with Bacterial RNA Synthesis (Comparative for N,N-Dimethylpradimicin E and its relevance to the pradimicin family)

The primary mechanism of the pradimicin family is not the inhibition of bacterial RNA synthesis. While some antibiotics, like rifamycins, function by directly targeting and inhibiting bacterial RNA polymerase, this is not the established mode of action for pradimicins. nih.gov The pradimicin family, including derivatives like N,N-Dimethylpradimicin E and Pradimicin U, exerts its antimicrobial effects through the previously described calcium-dependent binding to mannose residues, leading to membrane disruption and apoptosis. nih.gov Although some pradimicins show activity against certain Gram-positive bacteria, their mechanism is distinct from that of classic RNA synthesis inhibitors. nih.gov The differentiation highlights the unique biological pathway exploited by the pradimicin class of antibiotics.

Differentiation from Other Antimicrobial Mechanisms

The molecular mechanism of this compound and other pradimicins is fundamentally different from that of most other classes of antimicrobial agents. Its action is not based on the inhibition of essential intracellular processes like DNA, RNA, or protein synthesis. Instead, it operates at the cell surface, functioning as a lectin-mimic to recognize specific carbohydrate structures.

The table below provides a comparative overview of these distinct mechanisms.

| Mechanism of Action | Drug Class Example | Target Site |

| Mannose-Dependent Membrane Disruption | Pradimicins | D-mannoside residues on the fungal cell surface |

| Inhibition of DNA Replication | Quinolones | DNA gyrase and topoisomerase IV |

| Inhibition of RNA Synthesis | Rifamycins | DNA-dependent RNA polymerase |

| Inhibition of Protein Synthesis | Aminoglycosides | 16S rRNA within the 30S ribosomal subunit |

| Inhibition of Cell Wall Synthesis | Penicillins, Vancomycin | Peptidoglycan synthesis enzymes (transpeptidases) |

This unique lectin-like binding to cell surface mannans, which precipitates membrane damage and ion leakage, sets the pradimicin family apart from these other major antibiotic classes.

Structure Activity Relationship Sar Studies and Rational Design of N,n Dimethylpradimicin Fa 2 Derivatives

Elucidation of Essential Structural Moieties for Activity and Binding

Through detailed analysis of N,N-Dimethylpradimicin FA-2 and its analogues, researchers have pinpointed specific parts of the molecule that are indispensable for its biological function.

The antifungal mechanism of this compound is dependent on its ability to bind to D-mannopyranoside residues on the surface of fungal cells. SAR studies have unequivocally demonstrated that the C-5 disaccharide moiety is critical for this interaction. nih.gov More specifically, the C-5 thomosamine (B579943) moiety within the disaccharide is essential for the stereospecific recognition of D-mannopyranoside. nih.gov The removal of the C-5 disaccharide moiety, and particularly the C-5 thomosamine moiety, completely abolishes the compound's ability to recognize D-mannopyranoside, a finding that directly correlates with a loss of antifungal activity. nih.gov This underscores the precise structural requirements for the initiation of the antifungal cascade.

The biological activity of this compound is calcium-dependent. The formation of a ternary complex between the drug, a calcium ion, and D-mannopyranoside is a prerequisite for its antifungal action. nih.govnih.gov Detailed investigations have identified the free C-18 carboxyl group on the aglycone of this compound as the sole site for calcium binding. nih.gov Studies have shown that the hydroxyl groups of the aglycone are not involved in the formation of the calcium salt. nih.gov This specific and localized interaction with calcium is fundamental for the subsequent binding to mannan (B1593421) on the fungal cell surface.

Impact of Structural Modifications on Binding Affinity and Other Research-Relevant Properties

The rational design of this compound derivatives has focused on improving its pharmacological profile, including water solubility and tolerability, while maintaining or enhancing its binding affinity.

A significant breakthrough in the development of pradimicin-based antifungals was the synthesis of N,N-dimethylated derivatives, including this compound. This modification resulted in a substantial improvement in water solubility compared to the parent compounds. nih.gov Furthermore, this enhanced solubility is accompanied by improved tolerance in animal models. nih.gov For instance, this compound demonstrated effectiveness in various in vivo models of fungal infections, highlighting the practical benefits of its improved physicochemical properties. nih.gov Other derivatives, such as those with 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy modifications, have also shown a significant increase in water solubility while retaining the antifungal activity of the parent compounds. nih.gov

Strategies for Chemical Derivatization and Analogue Synthesis

The rational design of this compound analogues involves several key strategies, including modifications at the amino sugar moiety, the aglycone core, and the alanine (B10760859) side chain. These derivatizations are crucial for overcoming limitations of the parent compounds, such as poor water solubility and a tendency to aggregate.

Reductive Alkylation Approaches to Generate N,N-Dimethyl Pradimicins

A key strategy to improve the physicochemical properties of pradimicins is the synthesis of N,N-dimethyl derivatives through reductive alkylation. nih.gov This chemical modification has been successfully applied to pradimicins A, E, and FA-2. nih.gov The process results in compounds with significantly improved water solubility and greater tolerance in animal models. nih.gov

Specifically, this compound, along with N,N-Dimethylpradimicin E, demonstrated a marked enhancement in water solubility compared to their parent compounds. nih.gov Furthermore, these N,N-dimethylated derivatives exhibited superior in vitro antifungal activity when compared to pradimicin A. nih.gov The success of this approach highlights the importance of the amino group at the C-4' position as a target for modification to enhance the drug-like properties of the pradimicin family.

Table 1: Comparison of Properties of Pradimicin FA-2 and its N,N-Dimethyl Derivative

| Compound | Modification | Key Improvement(s) |

|---|---|---|

| Pradimicin FA-2 | Parent Compound | - |

| This compound | Reductive alkylation | Improved water solubility, enhanced in vitro antifungal activity, better tolerance in animal models. nih.gov |

Modifications at the C-4' Position (e.g., N-alkyl, N-acyl, and Hydroxy Derivatives)

The C-4' position of the D-alanine moiety is a focal point for derivatization to modulate the activity and solubility of pradimicins. nih.gov Researchers have synthesized various 4'-N-alkyl and 4'-N-acyl derivatives of pradimicins A, C, and FA-1. nih.gov

One successful strategy involves the synthesis of 4'-hydroxy derivatives from Pradimicin FA-2. nih.gov This modification, resulting in a 4'-axial-hydroxy derivative, was found to retain the antifungal activity of the parent compound while significantly improving water solubility. nih.gov Similarly, certain 4'-N-carboxyl substituted alkyl derivatives and the 4'-N-formyl derivative also maintained antifungal efficacy with enhanced water solubility. nih.gov These findings underscore that modifications at the C-4' amino group can be made without compromising the essential antifungal activity, provided the substituent is chosen carefully. nih.govnih.gov

Table 2: C-4' Position Derivatives of Pradimicins and Their Properties

| Derivative Type | Parent Compound(s) | Resulting Properties |

|---|---|---|

| 4'-N-carboxyl substituted alkyl | Pradimicins | Retained antifungal activity, improved water solubility. nih.gov |

| 4'-N-formyl | Pradimicins | Retained antifungal activity, improved water solubility. nih.gov |

| 4'-axial-hydroxy | Pradimicin FA-2 | Retained antifungal activity, improved water solubility. nih.gov |

Aglycone Modifications, particularly at the C-11 Position

Modifications to the aglycone portion of the pradimicin structure offer another avenue for creating novel analogues. A notable example is the microbial modification at the C-11 position. nih.gov Screening of pradimicin-nonproducing mutants of Actinomadura verrucosospora subsp. neohibisca led to the discovery of strains capable of producing 11-hydroxyl analogs of pradimicins A and FA-1, named pradimicins H and FH, respectively. nih.gov

These 11-O-demethylated compounds could be further modified. nih.gov When pradimicins H and FH were fed to growing cultures of another actinomycete strain, it resulted in the production of 11-O-L-xylosylpradimicins H and FH. nih.gov These glycosylated derivatives displayed a broad spectrum of antifungal activity. nih.gov This demonstrates that the C-11 position is amenable to both demethylation and subsequent glycosylation, yielding biologically active compounds. nih.gov

Amide Derivative Synthesis for Suppressing Aggregation and Enhancing Research Utility

A significant challenge in the therapeutic development of pradimicins is their tendency to form water-insoluble aggregates. nih.gov This property can severely limit their application. nih.gov To address this, researchers have focused on synthesizing amide derivatives by modifying the carboxyl group of the alanine moiety. nih.govnih.gov

Studies on pradimicin A revealed that converting the free carboxyl group into various amides can proceed without losing the compound's intrinsic antifungal activity. nih.gov More specifically, attaching 2-aminoethanol to the carboxyl group via an amide linkage was found to significantly suppress aggregation. nih.gov Further research into other amide derivatives, including a hydroxamic acid derivative, confirmed that this strategy is effective for developing less aggregative analogues that retain their ability to bind to D-mannose, a key part of their mechanism of action. nih.gov The hydroxamic acid derivative, in particular, showed potent D-mannose binding and significant antifungal activity comparable to the parent pradimicin A. nih.gov This approach is a promising strategy for creating derivatives, like those based on this compound, with improved utility for therapeutic and research applications. nih.gov

Preclinical Research on the Biological Activities of N,n Dimethylpradimicin Fa 2

Antifungal Activity Spectrum and Potency

N,N-Dimethylpradimicin FA-2, also known in some literature by the developmental code BMY-28864, demonstrates a notable breadth and potency in its antifungal effects. rlmc.edu.pk Its unique mechanism of action, which involves a calcium-dependent binding to the mannoprotein on the fungal cell surface, distinguishes it from other antifungal classes. nih.govmdpi.com

In laboratory settings, this compound has shown potent activity against a wide array of fungi, including those responsible for deep-seated mycoses. acs.org Studies have indicated that it can inhibit the growth of both standard laboratory strains and clinical isolates of various fungal pathogens at concentrations of 12.5 µg/mL or less. acs.org The in vitro antifungal activity of N,N-dimethylated pradimicins has been reported to be superior to that of the parent compound, pradimicin A. nih.gov For instance, the related compound N,N-Dimethylpradimicin E exhibits a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL against Candida albicans, which is more potent than pradimicin A's MIC of 6.25 µg/mL.

Interactive Data Table: In Vitro Antifungal Activity of a Related Pradimicin Derivative

| Compound | Fungal Species | MIC (µg/mL) |

|---|---|---|

| N,N-Dimethylpradimicin E | Candida albicans | 3.13 |

| Pradimicin A | Candida albicans | 6.25 |

The antifungal efficacy of this compound has been substantiated in animal models of fungal infections. nih.gov In mouse models of systemic infections, intravenously administered this compound (as BMY-28864) was effective against infections caused by Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. acs.org The protective effects were observed in both normal and immunocompromised (cyclophosphamide-treated) mice. acs.org

Interactive Data Table: In Vivo Efficacy of this compound (BMY-28864) in Murine Infection Models

| Infection Model | Fungal Pathogen | Host Status | 50% Protective Dose (mg/kg) |

|---|---|---|---|

| Systemic | Candida albicans | Normal | 17 |

| Systemic | Candida albicans | Immunosuppressed | 32 |

| Systemic | Cryptococcus neoformans | Normal | 18 |

| Systemic | Cryptococcus neoformans | Immunosuppressed | 35 |

| Systemic | Aspergillus fumigatus | Normal | 37 |

| Systemic | Aspergillus fumigatus | Immunosuppressed | 51 |

| Lethal Lung | Candida albicans | Immunosuppressed | 15 |

| Lethal Lung | Aspergillus fumigatus | Immunosuppressed | 23 |

Research has characterized the activity of this compound as fungicidal. At concentrations equivalent to or greater than its MIC, the compound was found to be lethal to Candida albicans. acs.org This fungicidal action was observed under both growing and non-growing conditions, highlighting a robust killing effect. acs.org Notably, this activity is dependent on the presence of calcium ions (Ca2+); the fungicidal effect was completely abrogated in the presence of a Ca2+ chelator like EGTA. acs.org

A significant feature of the pradimicin class of antibiotics, including this compound, is their lack of cross-resistance with established antifungal drugs such as amphotericin B and the antifungal triazoles. nih.gov This is attributed to their distinct mechanism of action, which does not overlap with the mechanisms of these other antifungal classes. nih.gov The absence of cross-resistance suggests that pradimicins could be a therapeutic option for infections caused by fungi that have developed resistance to current standard-of-care agents. nih.gov

Antibacterial Activity Investigations

While the primary focus of research on pradimicins has been their antifungal properties, some investigations have extended to their potential antibacterial effects.

Studies on the related compound, N,N-Dimethylpradimicin E, have indicated that it possesses potent antibacterial activity. This activity has been demonstrated in vitro against Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism for this antibacterial action is the inhibition of bacterial RNA synthesis.

Potential for Activity Against Resistant Bacterial Strains

While the broader pradimicin family is noted for its antifungal properties, including against resistant fungal isolates, specific data on the activity of this compound against resistant bacterial strains is not extensively detailed in the reviewed scientific literature. The primary focus of research for the pradimicin class of compounds has historically been on their antifungal and antiviral capabilities. Pradimicins are known to be fungicidal against a wide array of fungi, including those resistant to other agents like amphotericin B. yes4yes.com However, dedicated studies on this compound's efficacy and spectrum of activity against antibiotic-resistant bacteria are not prominently available.

Antiviral Activity Research (e.g., Anti-HIV Potential of the Pradimicin Family)

The pradimicin family of compounds has been the subject of significant research for its antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.govepa.gov These nonpeptidic benzonaphtacenequinone antibiotics function as carbohydrate-binding agents (CBAs). nih.govepa.gov

The mechanism of action involves the inhibition of viral entry into host cells. nih.govepa.gov Pradimicin A (PRM-A), a well-studied member of the family, specifically interacts with the gp120 glycoprotein (B1211001) on the surface of HIV. yes4yes.comnih.govepa.gov This binding is dependent on the presence of calcium ions and targets the mannose residues on the viral envelope. nih.govnih.gov By binding to these glycans, pradimicins effectively block the virus from attaching to and entering CD4+ T-cells, a critical step in the HIV lifecycle. yes4yes.comnih.gov This mode of action classifies them as entry inhibitors. nih.govepa.gov

Research has demonstrated that pradimicins are active against a variety of HIV-1 clades, including those with different tropisms (X4 and R5), and also against HIV-2 and Simian Immunodeficiency Virus (SIV). nih.govasm.org Time-of-addition studies have confirmed that these compounds act at an early stage of the viral replication cycle. nih.govepa.govnih.gov

A key feature of the pradimicin family's anti-HIV potential is the high genetic barrier to resistance. epa.gov Prolonged exposure to Pradimicin A in cell cultures leads to the selection of mutant HIV strains with deletions in the N-glycosylation sites of the gp120 envelope protein. nih.govepa.gov However, a significant number of these mutations are required to confer moderate resistance, and the resulting mutant viruses remain sensitive to other classes of anti-HIV drugs. epa.gov

Pradimicin S (PRM-S), a highly water-soluble derivative of Pradimicin A, also demonstrates potent anti-HIV activity with a similar mechanism of blocking virus entry. asm.org The table below summarizes the in vitro anti-HIV activity of Pradimicin A and Pradimicin S.

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) |

| Pradimicin A | HIV-1 (IIIB) | MT-4 | 5.2 |

| HIV-1 (IIIB) | CEM | 5.9 | |

| HIV-2 (ROD) | MT-4 | 5.6 | |

| Pradimicin S | HIV-1 (IIIB) | MT-4 | 5.1 |

| HIV-1 (IIIB) | CEM | 8.9 | |

| HIV-2 (ROD) | MT-4 | 6.2 |

Immunomodulatory Aspects and Host-Pathogen Interaction Studies

Specific research detailing the immunomodulatory effects of this compound is limited in the available literature. However, the mechanism of action of the pradimicin family inherently involves a crucial host-pathogen interaction. By binding to the viral envelope glycoproteins, these compounds interfere with the pathogen's ability to engage with host cell receptors. nih.gov This interaction is a key aspect of the early host defense against viral infections, which aims to control the infection before it becomes established. chapman.edu

The action of pradimicins can be seen as a form of immune intervention, preventing the initial steps of infection and thus modulating the subsequent host immune response that would be triggered by viral replication. The binding of pradimicins to gp120 is a direct interference with the virus's primary method of host cell recognition. nih.govepa.gov This targeted interaction prevents the cascade of events that leads to immunosuppression characteristic of an uncontrolled HIV infection. While this is not immunomodulation in the classical sense of directly stimulating or suppressing immune cells, it fundamentally alters the host-pathogen dynamic in favor of the host.

Further research is required to determine if this compound or other members of the pradimicin family have direct effects on immune cells, such as altering cytokine production or influencing the function of lymphocytes or macrophages, beyond the well-documented antiviral entry inhibition.

Advanced Research Methodologies and Analytical Techniques in N,n Dimethylpradimicin Fa 2 Studies

Spectroscopic Techniques for Structural Analysis and Binding Interactions

Spectroscopic methods are fundamental in probing the molecular structure of N,N-Dimethylpradimicin FA-2 and its interactions with biological targets. These techniques provide insights into the compound's conformation and the dynamics of its binding to essential co-factors and target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including Solid-State NMR for Ca2+ and Mannose Binding

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of this compound and its molecular interactions. In particular, solid-state NMR has been pivotal in understanding the binding mechanism of this class of compounds with calcium ions (Ca2+) and D-mannose, which are essential for its antifungal activity.

In a study focusing on BMY-28864, a water-soluble analogue of Pradimicin A that is structurally related to this compound, solid-state NMR experiments were conducted to probe these interactions directly. oup.comnih.gov To circumvent the challenges of studying the quadrupolar Ca2+ nucleus, researchers often use the cadmium ion (113Cd2+) as a surrogate. Solid-state 113Cd NMR analysis indicated a similar coordination environment for the metal ion in both Pradimicin A and BMY-28864, suggesting a conserved binding mode. oup.comnih.gov

Furthermore, Dipolar Assisted Rotational Resonance (DARR), a solid-state NMR technique, was employed using 13C-labeled BMY-28864. oup.comnih.gov This experiment revealed that, like Pradimicin A, BMY-28864 binds to mannose in proximity to its carboxyl group. oup.comnih.gov These findings collectively provide strong evidence that the mode of binding for both the Ca2+ ion and mannose is nearly identical between Pradimicin A and its water-soluble derivative, and by extension, is highly relevant for understanding the interactions of this compound. oup.comnih.gov

Key Findings from Solid-State NMR Studies:

| Technique | Analyte | Key Finding | Reference |

| Solid-State 113Cd NMR | BMY-28864 (analogue) with 113Cd2+ | Similar Ca2+ coordination as Pradimicin A. | oup.comnih.gov |

| 13C DARR | 13C-labeled BMY-28864 with mannose | Mannose binds near the carboxyl group of the pradimicin. | oup.comnih.gov |

UV-Visible Spectrophotometry for Ternary Complex Formation Analysis

UV-Visible spectrophotometry is a valuable technique for monitoring the formation of the ternary complex between this compound, Ca2+, and mannose. The formation of this complex is a critical step in the antifungal action of pradimicins.

Studies on BMY-28864 have demonstrated that the interaction among the pradimicin, Ca2+, and mannosides induces noticeable changes in the compound's absorption spectrum. nih.gov The addition of Ca2+ alone to a solution of the pradimicin derivative results in a hypochromic effect, a decrease in absorbance across the measured wavelengths. nih.gov Conversely, the subsequent addition of a mannose derivative in the presence of Ca2+ leads to both a bathochromic (red) shift and a hyperchromic (increased absorbance) effect. nih.gov

A detailed spectrophotometric analysis under stringent analytical conditions, using metal-free sugar preparations and a narrow bandpass slit width, revealed a two-phased reaction sequence for the ternary complex formation. nih.gov In the initial phase, BMY-28864 was found to stereospecifically recognize and bind to D-mannopyranoside even in the absence of calcium, which was indicated by a visible absorption maximum shift of approximately 8 nm. nih.gov In the second phase, the resulting BMY-28864-D-mannopyranoside conjugate reacts with calcium, leading to an additional shift of about 8 nm. nih.gov When all three components are mixed simultaneously, both phases occur, resulting in a total absorption maximum shift of around 16 nm, signifying the formation of the complete ternary complex. nih.gov

Observed Spectral Shifts in Ternary Complex Formation:

| Reaction Step | Observed Spectral Change | Approximate Shift (nm) | Reference |

| BMY-28864 + D-Mannopyranoside | Visible absorption maximum shift | ~8 | nih.gov |

| (BMY-28864-Mannopyranoside) + Ca2+ | Additional visible absorption maximum shift | ~8 | nih.gov |

| BMY-28864 + Mannopyranoside + Ca2+ | Total visible absorption maximum shift | ~16 | nih.gov |

Chromatographic Methods for Compound Characterization and Purity Verification in Research

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound and its analogs, particularly in complex mixtures derived from fermentation broths.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pradimicin compounds. A study focused on the characterization of pradimicin analogs from Actinomadura hibisca fermentation developed a highly selective method using HPLC coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS). This approach allowed for the reliable identification and profiling of a range of structurally similar pradimicins, including serine-substituted derivatives like PRFA-2, which is closely related to this compound.

The methodology involved an initial solid-phase extraction (SPE) step to clean up the fermentation broth, followed by separation on a reversed-phase C18 column. A gradient elution system with aqueous acetonitrile (B52724) containing ammonium (B1175870) acetate (B1210297) and acetic acid as additives was employed for the simultaneous profiling of the various natural pradimicin analogs. This combined use of SPE and HPLC-ESI-MS/MS proved to be an accurate and reliable method for analyzing these complex mixtures, which is a critical aspect of purity verification in a research context.

Biochemical and Biophysical Assays for Mechanistic Elucidation

To fully understand the biological activity of this compound, biochemical and biophysical assays are employed to dissect its interactions with target molecules at a functional level.

Competitive Binding Assays for Ligand-Target Interactions

Competitive binding assays are a fundamental tool for quantifying the affinity of a ligand, such as this compound, for its biological target. These assays work on the principle of competition between a labeled (e.g., radiolabeled or fluorescently tagged) ligand and an unlabeled test compound for the same binding site on a target molecule.

In the context of this compound, a competitive binding assay could be designed to investigate its interaction with mannose-containing receptors on the fungal cell surface. In such an experiment, a known mannose-binding ligand with a detectable label would be incubated with the target receptor in the presence of varying concentrations of this compound. By measuring the displacement of the labeled ligand, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of this compound for the receptor can be determined. This data is crucial for understanding the compound's potency and for structure-activity relationship (SAR) studies, which aim to develop more effective derivatives.

Membrane Permeability Assays and Ion Leakage Measurements

The antifungal action of the pradimicin class of compounds is intrinsically linked to their ability to disrupt the fungal cell membrane. nih.gov Assays that measure membrane permeability and subsequent ion leakage are therefore fundamental in characterizing their biological effects. The mechanism involves the formation of a ternary complex involving the pradimicin molecule, calcium ions, and D-mannoside residues on the fungal cell wall, which leads to a loss of membrane integrity. nih.gov

Membrane permeability can be assessed using various in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). evotec.com PAMPA evaluates the passive diffusion of a compound across an artificial lipid membrane, offering a simplified, cell-free system to rank molecules based on their intrinsic permeability. evotec.com While cell-based assays like the Caco-2 model provide more complex data by including active transport mechanisms, PAMPA is valuable for specifically isolating passive transcellular permeation. evotec.com

A direct consequence of compromised membrane integrity is the leakage of intracellular ions. Studies on Pradimicin A, a closely related compound, confirm that its action on Candida albicans protoplasts causes rapid lysis and leakage of potassium (K+) ions, ultimately leading to cell death. nih.gov This effect is dependent on the presence of calcium (Ca2+), which is essential for the initial binding to mannan (B1593421) components on the cell surface and the subsequent perturbation of the plasma membrane. nih.gov The measurement of electrolyte leakage, therefore, serves as a direct indicator of the membrane-disrupting activity of these compounds.

| Observed Effect | Methodology/Assay | Key Findings | Dependencies | Reference |

|---|---|---|---|---|

| Membrane Integrity Disruption | General Antifungal Assays | Pradimicins disrupt the integrity of the fungal cell membrane. | Binding to D-mannosides | nih.gov |

| Ion Leakage | Ion-Selective Electrodes / Flame Photometry | Causes leakage of intracellular K+ ions from Candida albicans. | Calcium (Ca2+) | nih.gov |

| Cell Lysis | Protoplast Lysis Assay | Induces rapid lysis of fungal protoplasts, indicating direct action on the plasma membrane. | Calcium (Ca2+) | nih.gov |

Apoptosis Detection Assays in Cellular Models

Beyond direct membrane lysis, pradimicins have been shown to induce a programmed, apoptosis-like cell death in fungal models. nih.gov A variety of assays are employed to detect the distinct morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, phosphatidylserine (B164497) exposure, and the generation of reactive oxygen species (ROS). nih.govnih.govmdpi.com

Research on Pradimicin A in Saccharomyces cerevisiae has demonstrated that the antibiotic induces nuclear breakage and DNA fragmentation, which can be visualized using DAPI (4′,6-diamidino-2-phenylindole) and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, respectively. nih.gov Furthermore, the treatment leads to an accumulation of ROS, a key event in many apoptotic pathways. nih.gov This ROS accumulation can be detected by staining cells with probes like dichlorodihydrofluorescein diacetate. nih.gov

Annexin V affinity assays are another critical tool, used to identify one of the earliest events in apoptosis: the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. nih.govbdbiosciences.com By using a fluorescently labeled Annexin V, which has a high affinity for PS, researchers can identify and quantify early-stage apoptotic cells via flow cytometry or fluorescence microscopy. bdbiosciences.combiotium.com

| Apoptotic Hallmark | Detection Assay | Observation in Pradimicin-Treated Yeast | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) Accumulation | Dichlorodihydrofluorescein diacetate (DCFH-DA) staining | Significant increase in intracellular ROS. | nih.gov |

| DNA Fragmentation | TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay | Positive staining indicates DNA breaks characteristic of late-stage apoptosis. | nih.gov |

| Nuclear Condensation/Breakage | DAPI (4′,6-diamidino-2-phenylindole) Staining | Observation of condensed and fragmented nuclei. | nih.gov |

| Phosphatidylserine (PS) Externalization | Annexin V Affinity Assay | A standard method for detecting early apoptosis, applicable to studying drug-induced cell death. nih.govbdbiosciences.com | nih.govbdbiosciences.com |

Molecular Modeling and Computational Chemistry Approaches

Computational techniques are indispensable for understanding the molecular interactions that underpin the biological activity of this compound and for guiding the design of new derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such powerful approaches.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target, such as a fungal cell surface glycan). nih.gov The primary mechanism of pradimicins involves specific recognition of D-mannose residues on the fungal cell surface, a process that requires the Ca2+-mediated dimerization of the drug. nih.gov

Docking simulations are crucial for visualizing and analyzing this interaction at an atomic level. The process typically involves:

Preparation of Structures: Obtaining or building 3D structures of the ligand (this compound dimer), the receptor (a mannoside), and the necessary cofactor (Ca2+). nih.gov

Defining the Binding Site: Identifying the region on the mannoside target where the pradimicin-calcium complex is expected to bind.

Running the Simulation: Using software like AutoDock to explore various binding poses and score them based on binding energy, predicting the most stable and likely interaction geometry. nih.gov

Analysis and Refinement: Analyzing the resulting complex to understand the key intermolecular forces (e.g., hydrogen bonds, electrostatic interactions) and often using molecular dynamics (MD) simulations to assess the stability of the docked complex over time. nih.govnih.gov

These simulations build upon structural data from techniques like X-ray crystallography and NMR spectroscopy to provide a reliable model of the ternary complex, guiding the design of new derivatives with potentially enhanced binding affinity. nih.gov

| Component | Description | Example/Source | Reference |

|---|---|---|---|

| Ligand | The small molecule being studied. | This compound (as a dimer) | nih.gov |

| Receptor | The biological macromolecule target. | Terminal D-mannoside residues of fungal cell wall mannans. | nih.gov |

| Cofactor | A non-protein chemical compound required for the protein's biological activity. | Calcium ion (Ca2+) | nih.govnih.gov |

| Computational Tool | Software used to perform the simulation. | AutoDock, NAMD (for subsequent molecular dynamics) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of molecules like pradimicins, QSAR can be a powerful tool to predict the antifungal potency of new, unsynthesized derivatives and to identify the key structural features that govern this activity.

A QSAR study on pradimicin analogs, including this compound, would involve the following steps:

Data Set Collection: Assembling a group of pradimicin derivatives with experimentally measured biological activities (e.g., minimum inhibitory concentration against a fungal species). jst.go.jp

Descriptor Calculation: For each molecule, calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of its structure (e.g., size, shape, lipophilicity, electronic properties).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Validation: Testing the predictive power of the generated model using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The resulting QSAR model can help researchers understand, for instance, how modifications like the N,N-dimethylation of the amino acid moiety impact the compound's ability to bind its target and exert its antifungal effect. jst.go.jp This predictive capability streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

| QSAR Component | Description | Example for Pradimicin Analogs | Reference |

|---|---|---|---|

| Dependent Variable | The biological activity to be predicted. | Antifungal activity (e.g., log(1/MIC)) | nih.gov |

| Independent Variables | Calculated molecular descriptors representing physicochemical properties. | Topological indices, shape flexibility index, dipole moment, electrostatic parameters. | nih.gov |

| Statistical Method | The algorithm used to create the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | nih.govnih.gov |

| Objective | The goal of the modeling effort. | To predict the activity of new derivatives and identify key structural features for potency. | nih.gov |

Future Directions and Emerging Research Avenues for N,n Dimethylpradimicin Fa 2

Exploration of Novel Analogues with Enhanced Specificity or Broader Biological Spectrum

A significant area of research is the generation of novel analogues of N,N-Dimethylpradimicin FA-2. The primary goal is to synthesize derivatives with improved properties, such as enhanced specificity towards fungal pathogens and a broader spectrum of activity. This involves targeted chemical modifications of the parent molecule to optimize its pharmacological profile. Researchers are exploring structure-activity relationships to guide the design of these new compounds, aiming to increase their efficacy while minimizing potential off-target effects.

Investigation of Combination Therapies with Existing Antimicrobial Agents in Experimental Models

To combat the growing threat of antimicrobial resistance, researchers are investigating the use of this compound in combination with existing antifungal and antibacterial agents. In vitro studies are crucial for identifying synergistic or additive interactions that could lead to more effective treatment strategies. nih.gov This approach is particularly relevant for treating infections caused by multidrug-resistant organisms, where monotherapy is often insufficient. nih.gov Experimental models are being used to evaluate the efficacy of these combination therapies, with the hope of translating promising results into clinical applications. nih.gov

Application as a Glycobiology Research Tool

Beyond its antimicrobial properties, this compound has potential as a valuable tool in glycobiology research. Its ability to bind to specific carbohydrate structures, particularly D-mannose residues on glycoproteins, makes it a candidate for use in glycoprotein (B1211001) detection and staining. This application could facilitate the study of glycosylation patterns, which are often altered in disease states such as cancer and viral infections. Further research is needed to fully characterize its binding specificity and to develop standardized protocols for its use in these applications.

Elucidation of Resistance Mechanisms to this compound in Model Organisms

Understanding the mechanisms by which microorganisms might develop resistance to this compound is critical for its long-term viability as a therapeutic agent. Research in this area involves the use of model organisms to identify the genetic and biochemical pathways that could lead to reduced susceptibility. This includes studying potential alterations in the drug's target, changes in cell wall composition that might prevent drug entry, or the upregulation of efflux pumps that actively remove the compound from the cell.

Q & A

Q. What is the synthetic pathway for N,N-Dimethylpradimicin FA-2, and how do its structural modifications enhance antifungal properties?

this compound is synthesized via reductive alkylation of pradimicin FA-2, introducing dimethyl groups at specific amine sites. This modification enhances water solubility and reduces acute toxicity in murine models while retaining antifungal activity. Structural analysis using NMR and mass spectrometry confirms the dimethylation pattern, which disrupts hydrophobic interactions in fungal cell membranes, improving bioavailability .

Q. Which analytical techniques are essential for validating the structural integrity of this compound post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For verifying dimethyl group incorporation and backbone integrity.

- Mass Spectrometry : To confirm molecular weight and purity (>98%).

- FT-IR Spectroscopy : Identifies functional groups (e.g., amine stretching) altered during synthesis.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts .

Q. What in vitro and in vivo models demonstrate the antifungal efficacy of this compound?

In vitro studies show superior activity against Candida and Aspergillus species compared to pradimicin A. In vivo efficacy is validated in three murine fungal infection models, with survival rates improving by >50% at subtoxic doses. The compound’s enhanced solubility enables intravenous administration without precipitation .

Advanced Research Questions

Q. How does host-guest complexation with cucurbit[7]uril (CB[7]) accelerate the intramolecular Diels–Alder (IMDA) reaction of this compound?

CB[7] inclusion reduces the activation entropy of the IMDA reaction by >18 e.u., accelerating the reaction rate by >10⁴-fold. Kinetic 1H NMR and COPASI modeling reveal that CB[7] stabilizes the transition state (TS) through geometric and electronic effects, bypassing solvent-mediated entropy losses. This contrasts with theoretical predictions, suggesting unaccounted TS stabilization mechanisms .

Q. What methodological challenges arise when reconciling experimental kinetic data with computational models for this compound’s IMDA reaction?

Discrepancies between predicted (14 e.u. entropy reduction) and observed (>18 e.u.) values highlight limitations in current TS models. Advanced molecular dynamics simulations and hybrid QM/MM approaches are recommended to incorporate solvent effects and host-guest interactions, which are critical for accurate kinetic profiling .

Q. How do solvent polarity and pH influence the stability of this compound in biological assays?

The compound exhibits pH-dependent stability:

- Acidic conditions (pH <5) : Rapid hydrolysis of dimethylamine groups, reducing efficacy.

- Neutral to basic conditions (pH 7–9) : Stable for >24 hours in PBS. Solvent polarity (e.g., DMSO vs. water) affects aggregation; co-solvents like PEG-400 improve solubility in hydrophobic matrices .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process Optimization : Controlled reductive alkylation at 25°C with NaBH₃CN.

- Quality Control : Rigorous HPLC monitoring of dimethylation efficiency (target: >95% conversion).

- Purification : Reverse-phase chromatography to remove unreacted pradimicin FA-2 and byproducts .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported antifungal MIC values for this compound across studies?

Variability in MICs (e.g., 2–8 µg/mL for C. albicans) may stem from:

Q. What evidence supports or challenges the hypothesis that this compound’s mechanism involves membrane disruption vs. protein binding?

- Pro-Membrane Disruption : Leakage of K⁺ ions from fungal cells within 30 minutes of exposure.

- Counterevidence : X-ray crystallography shows weak binding to ergosterol, suggesting ancillary targets. Resolution requires fluorescence anisotropy assays to quantify membrane fluidity changes and SPR studies for protein interactions .

Methodological Recommendations

Q. What protocols are recommended for toxicity profiling of this compound in preclinical models?

Q. How can researchers optimize NMR conditions for analyzing this compound in complex biological matrices?

- Solvent : Deuterated DMSO for solubility and signal resolution.

- Pulse Sequences : NOESY for conformational analysis, HSQC for ¹³C-¹H correlation.

- Suppression Techniques : WATERGATE for aqueous samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.